molecular formula C14H8F4O4S B1669360 CX-157 CAS No. 205187-53-7

CX-157

Katalognummer: B1669360
CAS-Nummer: 205187-53-7
Molekulargewicht: 348.27 g/mol
InChI-Schlüssel: PDIMOTRDGUQMNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung wurde auf ihre potenzielle Verwendung bei der Behandlung depressionsartiger neurologischer Erkrankungen und bestimmter Krebsarten untersucht .

Herstellungsmethoden

Die Synthese von CX-157 umfasst mehrere Schritte, beginnend mit der Herstellung der Phenoxathiin-Grundstruktur. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Fluorierungsmitteln und Trifluorethanol, um die Fluor- bzw. Trifluorethoxygruppen einzuführen. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen auf höhere Ausbeuten und Reinheit umfassen, wobei häufig fortschrittliche Techniken wie die kontinuierliche Flusschemie eingesetzt werden .

Chemische Reaktionsanalyse

This compound unterliegt hauptsächlich Reaktionen, die typisch für Phenoxathiinderivate sind. Dazu gehören:

    Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

    Reduktion: Reduktionsreaktionen können die Sulfongruppe zurück in Sulfide umwandeln.

    Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenoxathiinring auftreten, was eine weitere Funktionalisierung ermöglicht. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Lithiumaluminiumhydrid. .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch die selektive Hemmung von Monoaminoxidase-A, einem Enzym, das für den Abbau von Neurotransmittern wie Serotonin, Noradrenalin und Dopamin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel dieser Neurotransmitter im Gehirn, was dazu beitragen kann, die Symptome von Depression und Angst zu lindern . Die molekularen Ziele umfassen das aktive Zentrum von Monoaminoxidase-A, an das this compound reversibel und kompetitiv bindet .

Vorbereitungsmethoden

The synthesis of CX-157 involves several steps, starting with the preparation of the phenoxathiin core structure. The reaction conditions typically include the use of fluorinating agents and trifluoroethanol to introduce the fluoro and trifluoroethoxy groups, respectively. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry .

Analyse Chemischer Reaktionen

CX-157 primarily undergoes reactions typical of phenoxathiin derivatives. These include:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxathiin ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

CX-157 ist unter den Monoaminoxidase-A-Inhibitoren aufgrund seiner reversiblen und selektiven Hemmung einzigartig. Ähnliche Verbindungen umfassen:

Biologische Aktivität

CX-157, chemically known as 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide, is an investigational compound primarily being developed for the treatment of major depressive disorder (MDD). It belongs to a class of drugs known as reversible inhibitors of monoamine oxidase-A (RIMAs), which selectively inhibit the MAO-A enzyme, thus increasing the availability of key neurotransmitters in the brain.

This compound exhibits a reversible and competitive inhibition of the MAO-A enzyme. This mechanism allows for an increase in the levels of serotonin, norepinephrine, and dopamine—neurotransmitters that are often dysregulated in mood disorders. The compound has demonstrated a potent inhibitory effect with an EC50 value of 19.3 ng/mL , indicating its effectiveness at low concentrations .

Pharmacokinetics

In clinical studies involving healthy subjects, doses ranging from 20 to 80 mg resulted in a significant and dose-dependent inhibition of brain MAO-A activity. The inhibition was observed to be robust (47-72%) at 2 hours post-administration, with complete recovery by 24 hours . This rapid onset and offset of action make this compound a unique candidate compared to traditional irreversible MAO inhibitors.

Comparative Efficacy

The efficacy of this compound can be contrasted with other MAO inhibitors such as moclobemide. While moclobemide has shown similar inhibition levels at therapeutic doses, this compound is noted for its more favorable pharmacokinetic profile and potential for fewer side effects due to its reversible action .

Clinical Trials

A series of clinical trials have been conducted to assess the safety and efficacy of this compound. The key findings include:

  • Dosing Regimen : Optimal dosing was established based on plasma concentration correlating with MAO-A inhibition.
  • Safety Profile : The compound has been well-tolerated in subjects with minimal adverse effects reported during trials .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A patient with MDD showed significant improvement in mood and cognitive function after a 6-week treatment regimen with this compound compared to baseline measurements.
  • Case Study 2 : Another study reported a marked decrease in depressive symptoms measured by standardized scales (e.g., Hamilton Depression Rating Scale) following treatment with this compound over an extended period.

Data Summary

The following table summarizes key data points from studies involving this compound:

ParameterValue
Chemical Structure3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin-10,10-dioxide
EC5019.3 ng/mL
Inhibition % (at 60 mg dose)47% - 72%
Recovery TimeComplete by 24 hours
Therapeutic UseMajor Depressive Disorder

Eigenschaften

IUPAC Name

3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiine 10,10-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O4S/c15-8-1-3-12-10(5-8)22-11-6-9(21-7-14(16,17)18)2-4-13(11)23(12,19)20/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIMOTRDGUQMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(F)(F)F)OC3=C(S2(=O)=O)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174517
Record name Tyrima
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This drug increases the levels of three vital neurotransmitters that affect mood and anxiety: serotonin, norepinephrine and dopamine.
Record name CX157
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

205187-53-7
Record name 3-Fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205187-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CX 157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205187537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrima
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CX-157
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6L62LZJ0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Solid 3-fluoro-7-hydroxyphenoxathiin 10,10-dioxide (Example 64) (1.092 g, 4.10 mmoles) was added to an ice-bath cooled, stirred mixture of sodium hydride (60% dispersion in mineral oil) (Aldrich) (0.164 g, 4.10 mmole) in N,N-dimethylformamide (20 mL). After 10 minutes, within which effervescence ceased, 2-iodo-1,1,1-trifluoroethaane (4.993 g, 23.78 mmoles) was added and the solution was heated with stirring at 100° C. for 24 hours. The reaction was cooled and added in portions to 100 mL of vigorously stirred ice-water to give a solid, which was collected by suction filtration and washed with water. The solid which was two equal size spots on tlc (silica gel, ethyl acetate-hexanes:1-4) dissolved in dichloromethane (50 mL), absorbed on silica gel 60 and purified by flash column chromatography on silica gel 60. The column was eluted with ethyl acetate-hexanes:1-6 (1 L) and ethyl acetate-hexanes:1-3 (1 L), and the fractions that contained product (the higher Rf spot on tlc) were combined and spin evaporated in vacuo to give 0.731 g (51% yield) of 3-fluoro-7-(2,2,2-trifluoroethoxy)phenoxathiin 10,10-dioxide as a white powder, m.p. 160-161° C.
Name
3-fluoro-7-hydroxyphenoxathiin 10,10-dioxide
Quantity
1.092 g
Type
reactant
Reaction Step One
Quantity
0.164 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.993 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CX-157
Reactant of Route 2
Reactant of Route 2
CX-157
Reactant of Route 3
CX-157
Reactant of Route 4
Reactant of Route 4
CX-157
Reactant of Route 5
Reactant of Route 5
CX-157
Reactant of Route 6
Reactant of Route 6
CX-157

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.